molecular formula C16H17NO3 B312473 N-(2-ethoxyphenyl)-3-methoxybenzamide

N-(2-ethoxyphenyl)-3-methoxybenzamide

Cat. No.: B312473
M. Wt: 271.31 g/mol
InChI Key: IUWFDBQSSFHLAW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group attached to a 2-ethoxyaniline moiety. Benzamides are widely studied for their roles in medicinal chemistry, particularly in targeting receptors such as dopamine D4 and enzymes involved in infectious diseases .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-15-10-5-4-9-14(15)17-16(18)12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

IUWFDBQSSFHLAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

(a) Substituent Modifications on the Benzamide Core
  • N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide (CAS 791804-43-8): Replaces the 3-methoxy group with a pentanoylamino group. Impact: The bulkier pentanoylamino group may reduce solubility compared to the methoxy group but could enhance hydrophobic interactions in binding pockets . Molecular Weight: 340.42 vs. ~287.3 (estimated for N-(2-ethoxyphenyl)-3-methoxybenzamide).
  • N-(2-ethoxyphenyl)-3,3-diphenylpropanamide (CAS 348611-87-0) :

    • Features a 3,3-diphenylpropanamide chain instead of the benzamide core.
    • Impact : Increased steric bulk and aromaticity may hinder membrane permeability but improve selectivity for planar binding sites .
(b) Ethoxy Group Modifications
  • N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide: Incorporates a 2-ethoxyethoxy group, adding ether linkages.

Pharmacological Activity Comparisons

(a) Dopamine Receptor Targeting
  • N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7): Exhibits nanomolar affinity for D4 receptors (Ki < 10 nM) and >100-fold selectivity over D2, serotonin, and sigma receptors. Key Feature: The 3-methoxybenzamide group is critical for receptor interaction. The ethoxy group in this compound may similarly influence lipophilicity (logP ~2.5), balancing CNS penetration and nonspecific binding .
(b) Antimicrobial Potential
  • N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3): Acts as an EthR inhibitor, potentiating ethionamide’s antitubercular activity. Comparison: The 3-methoxy group in both L3 and the target compound may contribute to similar enzyme inhibition mechanisms .

Physicochemical Properties

Compound Molecular Weight Key Substituents logP Solubility
This compound ~287.3 3-methoxy, 2-ethoxy ~2.5* Moderate (polar)
N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide 340.42 3-pentanoylamino, 2-ethoxy ~3.0 Low
Compound 7 (D4 ligand) 368.4 3-methoxy, piperazine-cyanopyridine 2.37 High (CNS-penetrant)
L3 (EthR inhibitor) 507.5 3-methoxy, dihydrodioxin ~3.2 Low

*Estimated based on structural analogues .

Key Research Findings

  • Structural Flexibility : The 3-methoxy group in benzamides is a conserved feature for receptor binding, while the 2-ethoxy group modulates lipophilicity and bioavailability .
  • Biological Targets : Analogues with 3-methoxybenzamide moieties show promise in CNS disorders (D4 receptors) and infectious diseases (EthR inhibition) .
  • Synthetic Feasibility : Standard benzamide synthesis protocols are adaptable, with characterization via NMR, MS, and X-ray crystallography .

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